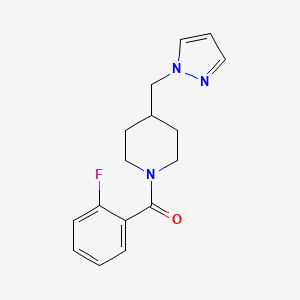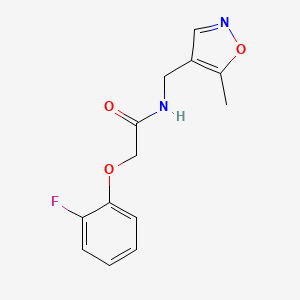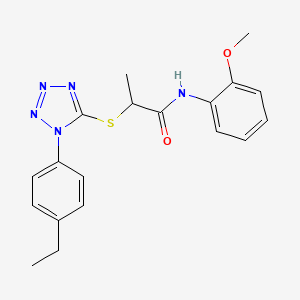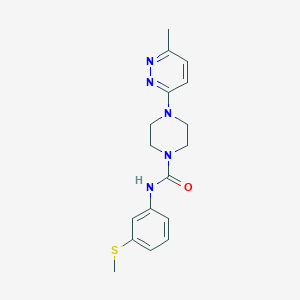
(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes understanding the compound’s stability, reactivity, and any special handling or storage requirements .Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities
(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate derivatives have demonstrated significant potential in anti-angiogenic activities and DNA cleavage capabilities. These properties are crucial for their role in anticancer therapy, as they can inhibit the formation of blood vessels in tumors and interact with DNA in cancer cells (Kambappa et al., 2017).
Molecular Structure and Hydrogen Bonding
The molecular structure of related compounds, characterized by hydrogen bonding and C-H…π interactions, underlines their stability and potential for biological interactions. These structural features can be pivotal in understanding their mode of action in various biological processes (Khan et al., 2013).
Enzyme Inhibitory Activities
Compounds with a similar molecular framework have shown effectiveness in inhibiting various enzymes, including those involved in bacterial and viral infections. This suggests potential applications in antimicrobial and antiviral therapies (Cetin et al., 2021).
Nonlinear Optical Limiting
Derivatives of thiophene, a core component of the compound , have demonstrated significant nonlinear optical limiting behavior. This property is valuable in the development of materials for optical communications and protective devices in photonics (Anandan et al., 2018).
Antimicrobial and Anti-Arrhythmic Properties
Related piperidine-based compounds have exhibited antimicrobial and anti-arrhythmic activities. This highlights the potential of this compound derivatives in developing new therapeutic agents for treating infections and cardiac disorders (Faty et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenyl 4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(9-8-18-7-4-14-26-18)21-15-16-10-12-22(13-11-16)20(24)25-17-5-2-1-3-6-17/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYPJPLUSWDPSO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)
![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)


![(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B3015498.png)

![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)



![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)
